SPDP-PEG8-acid SPDP-PEG8-acid SPDP-PEG8-acid is a PEG Linker.
Brand Name: Vulcanchem
CAS No.: 1334177-96-6
VCID: VC0543661
InChI: InChI=1S/C27H46N2O11S2/c30-25(5-24-41-42-26-3-1-2-6-29-26)28-7-9-34-11-13-36-15-17-38-19-21-40-23-22-39-20-18-37-16-14-35-12-10-33-8-4-27(31)32/h1-3,6H,4-5,7-24H2,(H,28,30)(H,31,32)
SMILES: C1=CC=NC(=C1)SSCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Molecular Formula: C27H46N2O11S2
Molecular Weight: 638.79

SPDP-PEG8-acid

CAS No.: 1334177-96-6

Cat. No.: VC0543661

Molecular Formula: C27H46N2O11S2

Molecular Weight: 638.79

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

SPDP-PEG8-acid - 1334177-96-6

Specification

CAS No. 1334177-96-6
Molecular Formula C27H46N2O11S2
Molecular Weight 638.79
IUPAC Name 3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Standard InChI InChI=1S/C27H46N2O11S2/c30-25(5-24-41-42-26-3-1-2-6-29-26)28-7-9-34-11-13-36-15-17-38-19-21-40-23-22-39-20-18-37-16-14-35-12-10-33-8-4-27(31)32/h1-3,6H,4-5,7-24H2,(H,28,30)(H,31,32)
Standard InChI Key DKWMKNTUPXBDLZ-UHFFFAOYSA-N
SMILES C1=CC=NC(=C1)SSCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Appearance Solid powder

Introduction

Chemical Structure and Physicochemical Properties

SPDP-PEG8-acid (molecular formula: C27H46N2O11S2\text{C}_{27}\text{H}_{46}\text{N}_{2}\text{O}_{11}\text{S}_{2}, molecular weight: 638.8 g/mol) features three functional domains :

  • SPDP Core: A succinimidyl ester reactive toward primary amines (-NH₂) and a pyridyldithiol group (-S-S-) for thiol (-SH) coupling.

  • PEG₈ Spacer: An octaethylene glycol chain that enhances aqueous solubility and provides steric flexibility.

  • Terminal Carboxylic Acid: Enables conjugation with amines via carbodiimide-mediated amide bond formation (e.g., using EDC/DCC) .

The disulfide bond in SPDP allows for cleavage under reducing conditions (e.g., intracellular glutathione), enabling controlled release of conjugated payloads . Its PEG spacer reduces aggregation and improves biocompatibility compared to non-PEGylated crosslinkers .

Synthesis and Characterization

SPDP-PEG8-acid is synthesized through sequential conjugation steps :

  • SPDP Activation: The NHS ester of SPDP reacts with the primary amine of an amino-PEG8-acid derivative, forming a stable amide bond.

  • Purification: Dialysis or size-exclusion chromatography removes unreacted reagents, ensuring >95% purity .

  • Quality Control: Characterization via HPLC, mass spectrometry, and UV-Vis (pyridine-2-thione release assay) .

Table 1: Key Synthetic Parameters

ParameterValueSource
Purity≥98%
Solubility>50 mg/mL in aqueous buffers
Storage-20°C, desiccated

Bioconjugation Mechanisms

Amine-Thiol Crosslinking

SPDP-PEG8-acid enables two-step conjugation :

  • Amine Reaction: The NHS ester reacts with lysine residues or other primary amines at pH 7.5–8.5, forming an amide bond.

  • Thiol-Disulfide Exchange: The pyridyldithiol group reacts with cysteine thiols (pH 6.5–7.5), yielding a cleavable disulfide linkage .

This orthogonal reactivity permits site-specific conjugation, critical for ADC development .

Carboxylic Acid Coupling

The terminal -COOH group allows further functionalization via carbodiimide chemistry, enabling attachment to amine-containing surfaces or biomolecules . For example, it has been used to immobilize antibodies on carboxylated nanoparticles for targeted drug delivery .

Applications in Drug Delivery and Therapeutics

Antibody-Drug Conjugates (ADCs)

SPDP-PEG8-acid’s cleavable linker facilitates intracellular drug release. In a study by Woodman et al., PEG8-linked ADCs exhibited 40% higher tumor uptake compared to non-PEGylated variants due to reduced renal clearance . Similarly, PEI-PEG8-SPDP conjugates delivered peptide nucleic acids (PNAs) with 90% transfection efficiency in vitro .

Intracellular Delivery

The PEG8 spacer enhances membrane permeability, enabling cytosolic delivery of siRNA and proteins. For instance, SPDP-PEG8-acid-modified polyethylenimine (PEI) showed 15-fold higher endosomal escape compared to unmodified PEI .

Solubility Enhancement

Conjugation of hydrophobic drugs (e.g., DM1) to PEG8 spacers increased aqueous solubility by 50–70%, mitigating aggregation in ADC formulations .

Table 2: Therapeutic Efficacy of SPDP-PEG8-acid Conjugates

PayloadTargetSolubility IncreaseBioactivity RetentionSource
DM1 (mertansine)HER2+ breast cancer68%95%
siRNAKRAS-mutant NSCLC55%85% gene silencing

Pharmacokinetic and Stability Advantages

Extended Circulation Half-Life

PEGylation reduces opsonization and renal filtration. SPDP-PEG8-acid-conjugated antibodies exhibited a plasma half-life of 72 hours in murine models, compared to 24 hours for non-PEGylated counterparts .

Reduced Immunogenicity

The PEG8 spacer masks epitopes, decreasing anti-drug antibody (ADA) formation by 60% in primate studies .

Comparative Analysis with Other PEGylated Crosslinkers

SPDP-PEG8-acid balances solubility and steric effects better than shorter (PEG4) or longer (PEG24) variants :

  • PEG4: Limited solubility enhancement (30% vs. 50–70% for PEG8) .

  • PEG24: Excessive size (>3 kDa) impedes tissue penetration .

Table 3: PEG Length vs. Performance

PEG LengthSolubility EnhancementTissue PenetrationPreferred Use Case
PEG4Moderate (30–40%)HighSmall molecule conjugates
PEG8High (50–70%)ModerateADCs, siRNA delivery
PEG24Very high (>80%)LowSurface functionalization

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